molecular formula C8H9FS B7997121 (5-Fluoro-2-methylphenyl)(methyl)sulfane

(5-Fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B7997121
M. Wt: 156.22 g/mol
InChI Key: GACNWYICGPMRTO-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9FS. It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on a phenyl ring, along with a methylsulfane group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 5-fluoro-2-methylphenyl halides with methylsulfane under controlled conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methylsulfane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methylphenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methylphenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

4-fluoro-1-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACNWYICGPMRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorotoluene (45 g) in dry diethyl ether (500 ml) is added magnesium (for Grignard reagent, 7 g), and the mixture is refluxed with stirring. To the reaction mixture is added methyl iodide (1 ml), by which the reaction initiates vigorously, and then the mixture is stirred for 30 minutes after taking off the heating bath. Thereafter, the reaction becomes mild, and then the reaction mixture is refluxed for 30 minutes. After allowing to cool, dimethyl disulfide (24 ml) is added to the reaction mixture, and the mixture is refluxed for 3 hours. After allowing to cool, water and 10% hydrochloric acid are added to the reaction mixture, and the mixture is extracted with diethyl ether. The extract is washed with water (500 ml×3), dried over anhydrous sodium sulfate and then the solvent is distilled off. The resulting residue is distilled under reduced pressure to give 4-fluoro-2-methylthiotoluene (30 g).
Quantity
45 g
Type
reactant
Reaction Step One
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7 g
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Reaction Step One
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500 mL
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solvent
Reaction Step One
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1 mL
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reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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